Methyl 5-(thiazol-4-yl)furan-2-carboxylate
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Overview
Description
Methyl 5-(thiazol-4-yl)furan-2-carboxylate is a heterocyclic compound that combines a thiazole ring and a furan ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both thiazole and furan rings in the structure makes this compound particularly interesting for researchers due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(thiazol-4-yl)furan-2-carboxylate typically involves the reaction of a thiazole derivative with a furan carboxylate under specific conditions. One common method involves the use of a base-catalyzed reaction where the thiazole derivative is reacted with methyl furan-2-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(thiazol-4-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Methyl 5-(thiazol-4-yl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(thiazol-4-yl)furan-2-carboxylate involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects. For example, the compound may inhibit bacterial enzymes, leading to its antimicrobial properties.
Comparison with Similar Compounds
Methyl 5-(thiazol-4-yl)furan-2-carboxylate can be compared with other similar compounds such as:
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar in structure but with different substituents, leading to varied biological activities.
Thiazole derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole ring but differ in their additional functional groups and overall structure, resulting in different pharmacological properties.
The uniqueness of this compound lies in its combination of the thiazole and furan rings, which imparts a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry.
Biological Activity
Methyl 5-(thiazol-4-yl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including structure-activity relationships (SAR), case studies, and relevant data.
Chemical Structure and Synthesis
This compound features a furan ring substituted with a thiazole moiety, which is known for its diverse biological properties. The synthesis of this compound typically involves the reaction of furan derivatives with thiazole-containing reagents, yielding products that exhibit various pharmacological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. This compound has shown promising results in vitro against several cancer cell lines. The following table summarizes key findings on its cytotoxic effects:
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
This compound | HepG2 (liver cancer) | 1.61 ± 1.92 | Induction of apoptosis via Bcl-2 inhibition |
This compound | A431 (skin cancer) | 1.98 ± 1.22 | Disruption of cell cycle regulation |
These results indicate that the presence of the thiazole ring enhances the cytotoxic activity, likely through interactions with cellular proteins involved in apoptosis and cell cycle regulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies show that this compound exhibits significant activity against various bacterial strains. The following table presents data on its antimicrobial efficacy:
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.50 |
Pseudomonas aeruginosa | 0.75 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Moiety : Essential for enhancing cytotoxicity and antimicrobial action.
- Furan Ring : Contributes to the stability and reactivity of the compound.
- Substituents : Electron-donating groups, such as methyl groups, at specific positions on the phenyl ring significantly increase biological activity.
Case Study 1: Anticancer Efficacy
In a study involving HepG2 and A431 cell lines, this compound demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin, with IC50 values indicating potent cytotoxic effects . Molecular dynamics simulations further revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a mechanism that could be exploited for drug design.
Case Study 2: Antimicrobial Properties
Another investigation assessed the compound's effectiveness against drug-resistant strains of bacteria, revealing its potential as an alternative treatment option in antimicrobial therapy . The low MIC values against common pathogens highlight its promising role in addressing antibiotic resistance.
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 5-(1,3-thiazol-4-yl)furan-2-carboxylate |
InChI |
InChI=1S/C9H7NO3S/c1-12-9(11)8-3-2-7(13-8)6-4-14-5-10-6/h2-5H,1H3 |
InChI Key |
IQFRAMFYBNCWFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CSC=N2 |
Origin of Product |
United States |
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